molecular formula C11H9Cl2N3O3S B7572888 2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide

2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide

Cat. No. B7572888
M. Wt: 334.2 g/mol
InChI Key: DWHPUWLHUPPNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCPIB and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

DCPIB has been extensively studied for its potential applications in scientific research. One of the primary applications of DCPIB is as a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a critical role in cell volume regulation, and their dysfunction has been linked to a variety of diseases, including cancer and neurological disorders. DCPIB has been shown to effectively inhibit VRACs in a variety of cell types, making it a valuable tool for studying the role of VRACs in disease.

Mechanism of Action

DCPIB inhibits VRACs by binding to a specific site on the channel and blocking the flow of ions through the channel pore. This mechanism of action has been confirmed through electrophysiological studies and molecular modeling.
Biochemical and Physiological Effects:
In addition to its role as a VRAC inhibitor, DCPIB has been shown to have a variety of other biochemical and physiological effects. These include inhibition of calcium-activated chloride channels, modulation of GABA receptors, and activation of TRPM7 channels. These effects make DCPIB a valuable tool for studying a variety of cellular processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DCPIB is its selectivity for VRACs. This selectivity allows researchers to study the specific role of VRACs in cellular processes without interfering with other ion channels. However, DCPIB does have some limitations. For example, it has a relatively short half-life in vivo, which can make it difficult to use in animal studies. Additionally, its effects on other ion channels can complicate interpretation of results.

Future Directions

There are many potential future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC inhibitors. Additionally, research is needed to further understand the role of VRACs in disease and to explore the potential therapeutic applications of VRAC inhibition. Finally, studies are needed to better understand the other biochemical and physiological effects of DCPIB and their potential applications in scientific research.
Conclusion:
In conclusion, DCPIB is a valuable tool for scientific research due to its selectivity as a VRAC inhibitor and its variety of biochemical and physiological effects. While there are some limitations to its use, there are many potential future directions for research on DCPIB. Overall, DCPIB has the potential to contribute to a better understanding of a variety of cellular processes and to the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of DCPIB involves the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with 2-methoxypyridine-3-amine in the presence of a base. This reaction results in the formation of DCPIB as a white solid. The synthesis of DCPIB has been optimized to produce high yields and purity of the compound.

properties

IUPAC Name

2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O3S/c1-19-11-7(3-2-6-14-11)16-20(17,18)8-4-5-9(12)15-10(8)13/h2-6,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHPUWLHUPPNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.